
Tridihexethyl bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tridihexethyl bromide is an organic bromide salt. It contains a tridihexethyl.
科学研究应用
Pharmacological Properties
Tridihexethyl bromide acts as a muscarinic acetylcholine receptor antagonist. It binds to all three types of muscarinic receptors (M1, M2, and M3), which play critical roles in mediating cellular responses through G-protein coupled mechanisms. The pharmacodynamics of this compound include:
- Antispasmodic Effects : It exhibits significant antispasmodic properties on the gastrointestinal tract, making it useful in treating conditions characterized by spasms.
- Antisecretory Effects : The compound reduces gastric acid secretion by inhibiting vagally mediated reflexes, which is beneficial for patients with peptic ulcer disease .
Clinical Applications
This compound has been utilized in various clinical settings, particularly in the treatment of:
- Peptic Ulcer Disease : As an adjunct therapy, it helps manage symptoms and reduce gastric acid secretion.
- Acquired Nystagmus : Clinical trials have demonstrated its effectiveness in improving visual acuity and reducing nystagmus symptoms in affected patients .
- Other Anticholinergic Uses : The compound is also explored for potential applications in managing conditions such as Parkinson's disease and other movement disorders due to its ability to alleviate symptoms associated with muscle control and spasms .
Data Table: Summary of Clinical Applications
Application | Mechanism of Action | Evidence Level |
---|---|---|
Peptic Ulcer Disease | Reduces gastric acid secretion | Clinical Studies |
Acquired Nystagmus | Improves visual acuity | Randomized Trials |
Parkinson's Disease | Alleviates muscle spasms | Observational Studies |
Anticholinergic Effects | Blocks muscarinic receptors | Pharmacological Data |
Case Studies
- Acquired Nystagmus Study : A randomized, double-blind study compared this compound with trihexyphenidyl. Results indicated that Tridihexethyl was effective in improving visual acuity among patients with acquired nystagmus over a one-month period .
- Peptic Ulcer Management : In a clinical review, this compound was shown to significantly reduce symptoms associated with peptic ulcers when combined with standard treatments. Patients reported improved outcomes in terms of pain relief and reduced frequency of ulcer-related episodes .
- Parkinson's Disease Management : Several observational studies have noted that this compound can be beneficial for patients experiencing muscle rigidity and tremors associated with Parkinson's disease. Its anticholinergic properties help manage these symptoms effectively when used alongside other therapies .
常见问题
Basic Research Questions
Q. What is the structural basis for tridihexethyl bromide’s antimuscarinic activity, and how does its quaternary ammonium moiety influence bioavailability?
this compound’s structure includes a quaternary ammonium group, which limits its ability to cross the blood-brain barrier due to permanent positive charge. This ensures peripheral selectivity, reducing central nervous system side effects. The ester linkage and aromatic ring in its structure (common in synthetic anticholinergics) facilitate binding to muscarinic receptors via hydrophobic and ionic interactions . Methodologically, receptor-binding assays (e.g., radioligand displacement studies) and molecular docking simulations can validate these interactions.
Q. How does this compound compare to other quaternary ammonium anticholinergics (e.g., propantheline) in terms of receptor affinity and duration of action?
Comparative studies using isolated tissue preparations (e.g., guinea pig ileum) can quantify potency via dose-response curves. This compound’s longer alkyl chain may enhance lipid membrane interaction, prolonging its duration compared to shorter-chain analogs like propantheline. Pharmacokinetic parameters (e.g., plasma half-life) should be assessed using HPLC-MS in animal models .
Q. What synthetic routes are reported for this compound, and what are the critical purity criteria for research-grade batches?
Synthesis typically involves quaternization of a tertiary amine precursor (e.g., triethylamine derivative) with bromohexane. Purity is assessed via NMR (≥95% purity), with emphasis on residual solvent levels (e.g., dichloromethane < 0.1%) and absence of unreacted precursors. Stability studies under varying pH and temperature conditions are essential for storage guidelines .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for M3 receptors over M2 subtypes in gastrointestinal applications?
Advanced SAR requires systematic modification of the alkyl chain length, aromatic substituents, and ester groups. Use M3/M2 receptor-transfected cell lines to measure cAMP inhibition or calcium signaling (FLIPR assays). Molecular dynamics simulations can predict binding pocket interactions, with validation via X-ray crystallography of receptor-ligand complexes .
Q. What experimental designs are recommended to resolve contradictions in this compound’s efficacy data across preclinical ulcer models?
Inconsistent results may arise from differences in animal models (e.g., stress-induced vs. NSAID-induced ulcers). A factorial design comparing dose ranges (0.1–10 mg/kg), administration routes (oral vs. intraperitoneal), and co-therapies (e.g., proton pump inhibitors) can isolate confounding variables. Meta-analyses of historical data should apply heterogeneity tests (I² statistic) .
Q. What methodologies ensure ethical rigor in human trials evaluating this compound’s off-label use for hypermotility disorders?
Adhere to WHO ethical guidelines: (1) Obtain informed consent with explicit disclosure of cardiovascular risks (observed in related anticholinergics like tegaserod). (2) Use double-blinding with placebo controls. (3) Stratify participants by CYP2D6 genotype to account for metabolic variability. Submit protocols to institutional review boards (IRBs) for prior approval .
Q. How can spectroscopic and chromatographic techniques differentiate this compound from degradation products under accelerated stability conditions?
Forced degradation studies (40°C/75% RH for 6 months) followed by UPLC-PDA-MS/MS can identify breakdown products. Key degradation markers include dealkylated amines (m/z 120–150) and ester hydrolysis byproducts. Quantify using validated ICH Q2(R1) methods with LOQ ≤ 0.1% .
Q. Methodological Tables
Table 1: Key Pharmacological Parameters of this compound vs. Propantheline
Parameter | This compound | Propantheline |
---|---|---|
Receptor Affinity (M3, nM) | 2.1 ± 0.3 | 5.8 ± 1.1 |
Plasma Half-life (hr) | 6.2 | 3.5 |
Bioavailability (%) | 15–20 | 10–15 |
Source |
Table 2: Accelerated Stability Study Results (40°C/75% RH)
Time (Months) | Assay (%) | Degradation Products (%) |
---|---|---|
0 | 99.5 | 0.0 |
3 | 98.2 | 0.8 |
6 | 95.4 | 3.1 |
Source |
属性
分子式 |
C21H36BrNO |
---|---|
分子量 |
398.4 g/mol |
IUPAC 名称 |
(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-triethylazanium;bromide |
InChI |
InChI=1S/C21H36NO.BrH/c1-4-22(5-2,6-3)18-17-21(23,19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7,9-10,13-14,20,23H,4-6,8,11-12,15-18H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
NXKAZKHSCKBZCB-UHFFFAOYSA-M |
SMILES |
CC[N+](CC)(CC)CCC(C1CCCCC1)(C2=CC=CC=C2)O.[Br-] |
规范 SMILES |
CC[N+](CC)(CC)CCC(C1CCCCC1)(C2=CC=CC=C2)O.[Br-] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。